![molecular formula C10H17NO3 B7558885 N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. This molecule has been shown to have potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation.
Mecanismo De Acción
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide selectively targets the bromodomain of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression through its interaction with acetylated histones. By inhibiting the bromodomain of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the expression of several oncogenes, such as c-Myc, Bcl-2, and Cyclin D1. Furthermore, this compound has been shown to enhance the immune response by increasing the expression of interferon-stimulated genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its high selectivity for the bromodomain of BRD4, which reduces the risk of off-target effects. In addition, this compound has been shown to be effective in low doses, which reduces the risk of toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases that involve epigenetic dysregulation, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the bromodomain of BRD4. Finally, there is a need to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. It has potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation. Its mechanism of action involves the downregulation of oncogenes and the upregulation of tumor suppressor genes. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 2-methylcyclopropylmethanol, which is converted into the corresponding mesylate. The mesylate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid to form the desired amide product. The final step involves the coupling of the amide with a bromodomain inhibitor to form this compound.
Aplicaciones Científicas De Investigación
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, this compound has been shown to be effective in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-4-8(7)5-11-10(12)9-6-13-2-3-14-9/h7-9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHVSLKZNUKIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
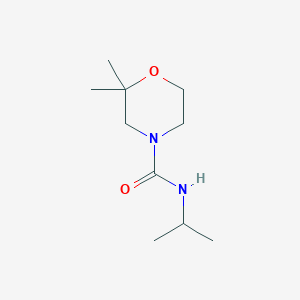


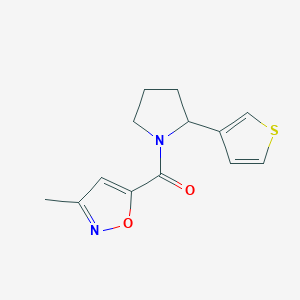


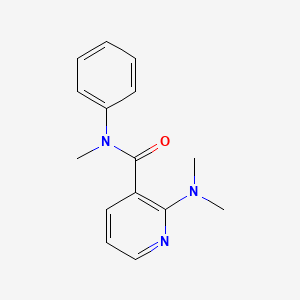

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
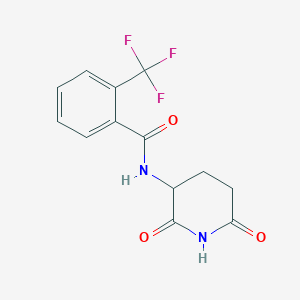
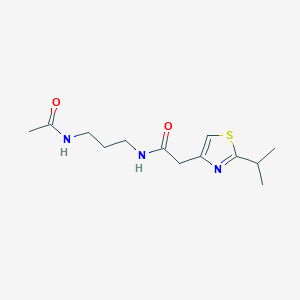
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)